molecular formula C17H19ClO4S B3844686 1-(benzylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol

1-(benzylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol

Cat. No. B3844686
M. Wt: 354.8 g/mol
InChI Key: AYEOGRIHRBGMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol, also known as BTCP, is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes.

Mechanism of Action

1-(benzylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol works by inhibiting the activity of PKC, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. PKC also plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity in the brain. By inhibiting PKC, this compound can modulate these processes and potentially improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its analgesic and anesthetic effects. This compound has also been shown to increase the levels of various neurotrophic factors, which are important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(benzylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol in lab experiments is its high potency and selectivity for PKC. This allows for precise modulation of PKC activity without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of laboratory animals.

Future Directions

There are several potential future directions for research on 1-(benzylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol. One area of interest is its potential use in the treatment of neurological disorders, particularly those involving PKC dysregulation. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, this compound may have potential applications in the field of anesthesia and analgesia, particularly in combination with other drugs. Further research is needed to determine the optimal dosing and administration of this compound for these applications.

Scientific Research Applications

1-(benzylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, stroke, and schizophrenia. This compound has also been studied for its potential use as an analgesic and anesthetic.

properties

IUPAC Name

1-benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4S/c18-16-8-6-14(7-9-16)10-22-11-17(19)13-23(20,21)12-15-4-2-1-3-5-15/h1-9,17,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEOGRIHRBGMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(COCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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